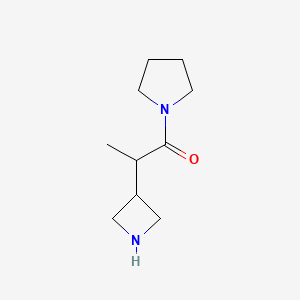
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, more commonly known as AZP-1, is an organic compound with a wide range of applications in scientific research. This organic compound has been used in fields such as medicinal chemistry, biochemistry, and pharmacology. AZP-1 is highly versatile and can be used as a starting material for synthesis of many biologically active compounds.
Applications De Recherche Scientifique
Pharma Market Reflections
Azetidine and pyrrolidine derivatives, including 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, have been reflected in the pharma market through patents. These compounds are noted for their usefulness as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, with fewer side-effects (Habernickel, 2001).
Synthesis and Biological Activity
The synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines has been explored. This includes the thermal isomerisation of azetidines to pyrrolidines. Interestingly, azetidine derivatives showed potential biological effects in a zebrafish embryo developmental assay, indicating their suitability for screening in drug discovery (Feula et al., 2013).
Structural Studies and Rearrangement Reactions
Research has focused on the rearrangement reactions of azetidine derivatives, leading to structural revisions in certain compounds. For instance, dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates were shown to rearrange into a lactone ring, based on NMR and other analytical studies (Faust et al., 2008).
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues were synthesized and examined for their antimicrobial and antitubercular activities. These studies provide insights into designing antibacterial and antituberculosis compounds based on molecular studies (Chandrashekaraiah et al., 2014).
Antiarrhythmic and Antihypertensive Effects
Research on pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive effects. This includes studies on the binding affinities for alpha-adrenoceptors, suggesting their potential in treating cardiovascular conditions (Malawska et al., 2002).
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOTDSQTRYEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
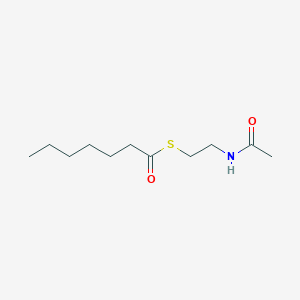

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)

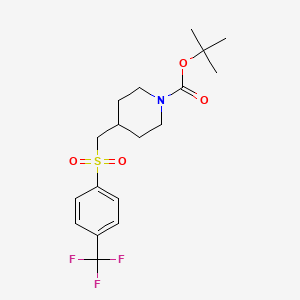
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
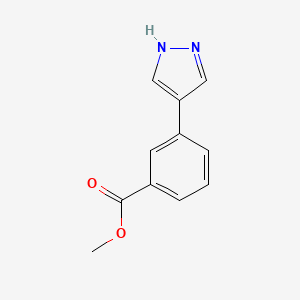
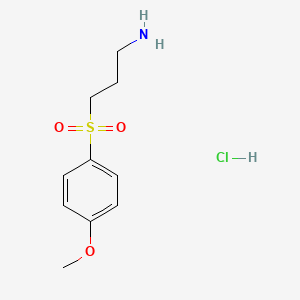

![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)


